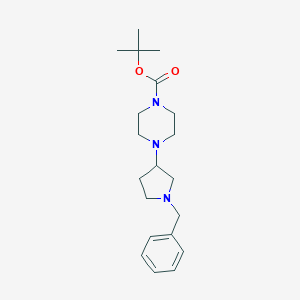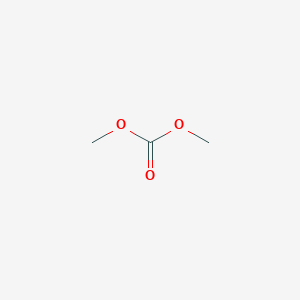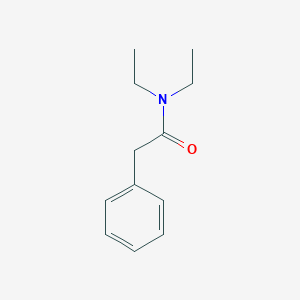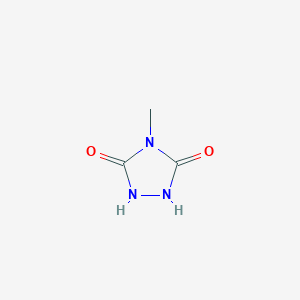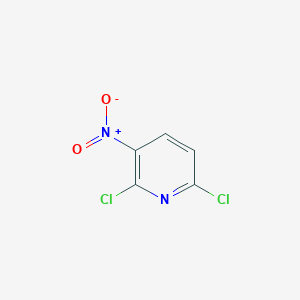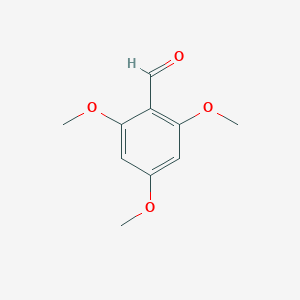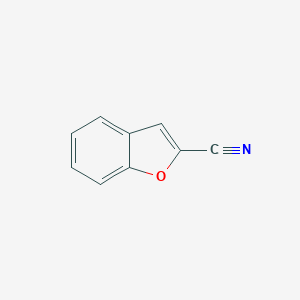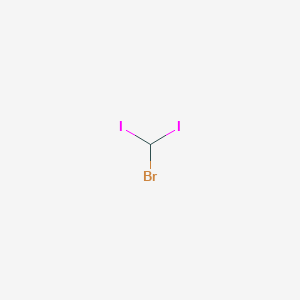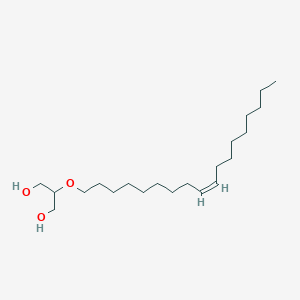
Oleyl 2-glyceryl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oleyl 2-glyceryl ether is a nonionic surfactant known for its emulsifying and solubilizing properties. It is derived from oleyl alcohol and glycerol, making it a versatile compound in various industrial and scientific applications. This compound is particularly valued for its ability to enhance the penetration of active ingredients in formulations.
準備方法
Synthetic Routes and Reaction Conditions: Oleyl 2-glyceryl ether is typically synthesized through the etherification of glycerol with oleyl alcohol. This reaction is often catalyzed by acidic or basic catalysts under controlled temperature and pressure conditions. The process involves the removal of water to drive the reaction towards the formation of the ether bond.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale etherification processes. These processes are optimized for high yield and purity, often employing continuous reactors and advanced separation techniques to isolate the desired product. The use of high-purity reactants and stringent quality control measures ensures the consistency and efficacy of the final product.
化学反応の分析
Types of Reactions: Oleyl 2-glyceryl ether undergoes various chemical reactions, including:
Oxidation: The double bond in the oleyl group can be oxidized to form epoxides or hydroxylated products.
Reduction: The ether linkage is generally stable under reducing conditions, but the oleyl group can be hydrogenated to form saturated derivatives.
Substitution: The hydroxyl groups in glycerol can participate in substitution reactions, leading to the formation of different ether derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids, often used under mild conditions to avoid degradation of the ether bond.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is employed to reduce the oleyl group.
Substitution: Alkyl halides and other electrophiles can react with the hydroxyl groups in the presence of a base to form substituted ethers.
Major Products:
Oxidation: Epoxides, hydroxylated oleyl derivatives.
Reduction: Saturated glyceryl ethers.
Substitution: Various alkylated glyceryl ethers.
科学的研究の応用
Oleyl 2-glyceryl ether has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant and emulsifier in chemical reactions and formulations.
Biology: Employed in cell culture media and as a solubilizing agent for hydrophobic compounds.
Medicine: Utilized in pharmaceutical formulations to enhance the bioavailability of active ingredients.
Industry: Applied in cosmetics, personal care products, and as a penetration enhancer in topical formulations.
作用機序
The mechanism of action of oleyl 2-glyceryl ether primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and solubilization of ingredients. In biological systems, it can enhance the permeability of cell membranes, facilitating the delivery of active compounds. The molecular targets include lipid bilayers and hydrophobic regions of proteins, where it interacts to improve solubility and bioavailability.
類似化合物との比較
Oleyl alcohol: Shares the oleyl group but lacks the glyceryl ether linkage, making it less effective as a surfactant.
Glyceryl monooleate: Contains a similar glyceryl backbone but with a monoester linkage, offering different emulsifying properties.
Polyethylene glycol ethers: These compounds have varying chain lengths and hydrophilic-lipophilic balance, providing a range of surfactant properties.
Uniqueness: Oleyl 2-glyceryl ether stands out due to its unique combination of hydrophobic oleyl and hydrophilic glyceryl groups, providing excellent emulsifying and solubilizing capabilities. Its ability to enhance the penetration of active ingredients makes it particularly valuable in pharmaceutical and cosmetic applications.
特性
IUPAC Name |
2-[(Z)-octadec-9-enoxy]propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-21(19-22)20-23/h9-10,21-23H,2-8,11-20H2,1H3/b10-9- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKZRPRTHPWZDV-KTKRTIGZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2929-07-9 |
Source


|
| Record name | 2-O-(9-Octadecenyl)glycerol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002929079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | OLEYL 2-GLYCERYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CP4BC51B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol](/img/structure/B41861.png)
